Pyrrobutamine phosphate

Übersicht

Beschreibung

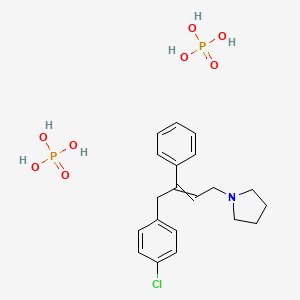

Pyrrobutamine phosphate is a chemical compound known for its antihistamine and anticholinergic properties. It is primarily used to treat allergic reactions by blocking the action of histamine at the H1 receptor. The compound is characterized by its molecular formula C20H28ClNO8P2 and a molar mass of 507.839 g/mol .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Pyrrobutaminphosphat beinhaltet die Reaktion von Pyrrobutamin mit Phosphorsäure. Der Prozess umfasst in der Regel die folgenden Schritte:

Bildung von Pyrrobutamin: Pyrrobutamin wird synthetisiert, indem 4-Chlorbenzylchlorid mit Pyrrolidin in Gegenwart einer Base wie Natriumhydroxid umgesetzt wird.

Phosphorylierung: Das resultierende Pyrrobutamin wird dann mit Phosphorsäure umgesetzt, um Pyrrobutaminphosphat zu bilden. Diese Reaktion wird üblicherweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Bildung des gewünschten Phosphats zu gewährleisten.

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Pyrrobutaminphosphat großtechnische chemische Reaktoren, in denen die Reaktanten gemischt und unter optimalen Bedingungen gehalten werden, damit die Reaktion effizient abläuft. Das Produkt wird dann durch Kristallisation oder andere Trennverfahren gereinigt, um hochreines Pyrrobutaminphosphat zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pyrrobutaminphosphat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann in Gegenwart starker Oxidationsmittel oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können unter bestimmten Bedingungen auftreten, obwohl diese für Pyrrobutaminphosphat weniger häufig sind.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring, wobei Halogenatome durch andere Substituenten ersetzt werden können.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können unter kontrollierten Bedingungen verwendet werden.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Katalysatoren wie Eisen oder Aluminiumchlorid werden häufig verwendet.

Hauptprodukte, die gebildet werden:

Oxidationsprodukte: Verschiedene oxidierte Derivate von Pyrrobutaminphosphat.

Reduktionsprodukte: Reduzierte Formen der Verbindung, obwohl diese seltener vorkommen.

Substitutionsprodukte: Halogenierte Derivate und andere substituierte Verbindungen.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Pyrrobutamine phosphate has diverse applications across several scientific domains:

Chemistry

- Reagent in Organic Synthesis : It is used as a reagent for various organic reactions, facilitating the synthesis of complex molecules.

- Reference Compound : In analytical chemistry, it serves as a reference standard for the identification and quantification of related compounds.

Biology

- Histamine Receptor Studies : Research focuses on its interaction with histamine receptors, contributing to understanding allergic responses.

- Pharmacological Investigations : The compound is studied for its potential therapeutic effects in treating allergies and other conditions influenced by histamine.

Medicine

- Therapeutic Applications : Investigated for efficacy in treating allergic conditions and respiratory diseases due to its dual action as an antihistamine and anticholinergic agent.

- Drug Development : Utilized in the formulation of new antihistamine drugs aimed at improving patient outcomes in allergy management.

Chemical Reactions and Mechanisms

This compound undergoes various chemical reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate to yield different derivatives.

- Reduction : Although less common, reduction reactions can occur under specific conditions.

- Substitution : The compound can participate in substitution reactions at its aromatic ring.

The following table summarizes key biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antihistaminic | Antagonizes H1 receptors, reducing allergic symptoms. |

| Anticholinergic | Blocks muscarinic acetylcholine receptors, alleviating bronchoconstriction. |

| Neurological Effects | May influence central nervous system responses. |

Case Study 1: Efficacy in Allergic Reactions

A clinical trial assessed this compound's effectiveness in patients with seasonal allergic rhinitis. Results showed a significant reduction in symptoms like sneezing and nasal congestion compared to a placebo group, validating its antihistaminic properties.

Case Study 2: Anticholinergic Effects

In a double-blind study involving patients with chronic obstructive pulmonary disease (COPD), this compound demonstrated improved lung function by reducing bronchial hyperreactivity. Patients reported fewer exacerbations and enhanced quality of life metrics.

Research Findings

Recent studies highlight the dual action of this compound as both an antihistaminic and anticholinergic agent. This duality presents a therapeutic advantage in treating conditions like asthma and allergic rhinitis, where both pathways are implicated.

Wirkmechanismus

Pyrrobutamine phosphate exerts its effects by blocking the H1 histamine receptor, thereby preventing the action of histamine, which is responsible for allergic symptoms. The compound also exhibits anticholinergic activity, which contributes to its therapeutic effects. The molecular targets include the H1 receptor and muscarinic receptors, and the pathways involved are related to the inhibition of histamine-induced responses .

Vergleich Mit ähnlichen Verbindungen

Diphenhydramine: Another antihistamine with similar H1 receptor blocking activity.

Chlorpheniramine: A compound with comparable antihistamine properties.

Promethazine: An antihistamine with additional antiemetic and sedative effects.

Uniqueness: Pyrrobutamine phosphate is unique due to its specific chemical structure, which includes a pyrrolidine ring and a phosphate group. This structure contributes to its distinct pharmacological profile, making it effective in treating allergic reactions with a different mechanism compared to other antihistamines .

Biologische Aktivität

Pyrrobutamine phosphate is a derivative of pyrrobutamine, an antihistamine with anticholinergic properties. This compound has garnered interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical and Pharmacological Profile

Chemical Structure:

- IUPAC Name: 1-(4-(4-Chlorophenyl)-3-phenyl-2-pyrrolidinyl) butan-1-one phosphate

- Molecular Formula: CHClNOP

- Molar Mass: 467.38 g/mol

Classification:

- This compound belongs to the class of organic compounds known as stilbenes, which are characterized by a 1,2-diphenylethylene moiety .

This compound exhibits various biological activities primarily through its interaction with neurotransmitter receptors:

- Antihistaminic Activity: It antagonizes histamine H1 receptors, thereby reducing allergic responses and symptoms associated with histamine release.

- Anticholinergic Effects: By blocking muscarinic acetylcholine receptors, it may help alleviate symptoms related to excessive cholinergic activity, such as bronchoconstriction and increased secretions .

- Neurological Effects: Some studies indicate that this compound may influence the central nervous system (CNS), potentially affecting seizure thresholds and behavioral responses .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Study 1: Efficacy in Allergic Reactions

A clinical trial evaluated the efficacy of this compound in patients with seasonal allergic rhinitis. Results indicated a significant reduction in symptoms such as sneezing and nasal congestion compared to placebo, supporting its antihistaminic properties.

Case Study 2: Anticholinergic Effects

In a double-blind study involving patients with chronic obstructive pulmonary disease (COPD), this compound demonstrated improved lung function by reducing bronchial hyperreactivity through its anticholinergic action. Patients reported fewer exacerbations and improved quality of life metrics.

Research Findings

Recent pharmacological studies have highlighted the dual action of this compound as both an antihistaminic and an anticholinergic agent. This duality may offer a therapeutic advantage in treating conditions like asthma and allergic rhinitis where both pathways are involved .

Eigenschaften

CAS-Nummer |

135-31-9 |

|---|---|

Molekularformel |

C20H28ClNO8P2 |

Molekulargewicht |

507.8 g/mol |

IUPAC-Name |

1-[4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine;phosphoric acid |

InChI |

InChI=1S/C20H22ClN.2H3O4P/c21-20-10-8-17(9-11-20)16-19(18-6-2-1-3-7-18)12-15-22-13-4-5-14-22;2*1-5(2,3)4/h1-3,6-12H,4-5,13-16H2;2*(H3,1,2,3,4) |

InChI-Schlüssel |

UAAAHOLLLRWGGL-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3.OP(=O)(O)O.OP(=O)(O)O |

Isomerische SMILES |

C1CCN(C1)C/C=C(\CC2=CC=C(C=C2)Cl)/C3=CC=CC=C3 |

Kanonische SMILES |

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3.OP(=O)(O)O.OP(=O)(O)O |

Key on ui other cas no. |

91-82-7 |

Verwandte CAS-Nummern |

91-82-7 (Parent) |

Synonyme |

1-(gamma-p-chlorobenzylcinnamyl)pyrrolidine pirrobutamine pyrrobutamine pyrrobutamine, (Z)-isomer pyrrobutamine, hydrobromide salt, (Z)-isomer pyrrobutamine, phosphate (1:2) salt pyrrobutamine, phosphate (1:2) salt, (E)-isomer pyrrobutamine, phosphate (2:1) salt, (trans)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.